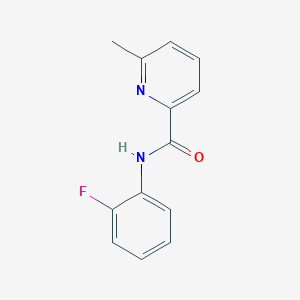
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide, also known as CEP-32237, is a synthetic compound that belongs to the pyrazole class of molecules. It is known to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including neuronal development and survival, and its dysregulation has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce neuroinflammation in these models. Additionally, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that the exact mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of this disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide and to determine its potential therapeutic applications in other neurological disorders.
Synthesemethoden
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide is synthesized through a multi-step process, starting with the reaction of 3-chlorophenyl hydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-3-oxobutane-1,2-diamine. This intermediate is then reacted with dimethylformamide dimethyl acetal to yield the final product, 1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-4-13-12(14(19)17(2)3)9-16-18(13)11-7-5-6-10(15)8-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWHAXNYZHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-ethyl-N,N-dimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)





